molecular formula C7H13ClO4 B1620495 3,6,9-Trioxadecanoyl chloride CAS No. 63881-16-3

3,6,9-Trioxadecanoyl chloride

Cat. No. B1620495
CAS RN: 63881-16-3
M. Wt: 196.63 g/mol
InChI Key: ZGBKYAPNYMCFDS-UHFFFAOYSA-N
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Description

3,6,9-Trioxadecanoyl chloride , also known as m-PEG2-CH2-acid chloride , is a versatile molecule with a unique chemical composition. It consists of a methoxy poly(ethylene glycol) (m-PEG) chain linked to a propionic acid chloride functional group . This compound finds applications in pharmaceutical research and development, particularly in the realm of targeted drug delivery .


Synthesis Analysis

The synthesis of 3,6,9-Trioxadecanoyl chloride involves the reaction of a precursor compound with a propionic acid chloride group. While the specific synthetic route may vary, retrosynthetic analysis suggests that the halide precursor (such as a halogenated compound) can react with methoxy poly(ethylene glycol) (m-PEG) to form the desired product .


Molecular Structure Analysis

The molecular structure of 3,6,9-Trioxadecanoyl chloride consists of the m-PEG chain attached to the propionic acid chloride moiety. The m-PEG portion provides high reactivity and selective conjugation capabilities, making it suitable for bioconjugation and drug delivery applications .


Chemical Reactions Analysis

The compound can undergo various chemical reactions, including nucleophilic substitution and other transformations. For instance, it can react with nucleophiles (such as CH3O–) to form ethers, as demonstrated in the synthesis of methoxymethylbenzene from toluene .

properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO4/c1-10-2-3-11-4-5-12-6-7(8)9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBKYAPNYMCFDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374850
Record name 3,6,9-trioxadecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride

CAS RN

63881-16-3
Record name 3,6,9-trioxadecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride, 8.0 grams (0.112 mole) was stirred, and 10.0 grams (0.056 mole) of 3,6,9-trioxadecanoic acid was added dropwise during a 45 minute period. Upon completion of addition, the reaction mixture was warmed to reflux where it stirred for 45 minutes. The reaction mixture was cooled, yielding 3,6,9-trioxadecanoyl chloride. An 80% yield of acid chloride was assumed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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